molecular formula C16H15ClN6OS B2564833 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 728892-82-8

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2564833
CAS No.: 728892-82-8
M. Wt: 374.85
InChI Key: YYQQAVUDVRYUTB-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a synthetically designed small molecule investigated for its potential as a kinase inhibitor, with a primary focus in oncology research. This compound features a 1,2,4-triazole core linked to a 3-pyridyl group and a chlorinated acetamide moiety, a structural motif commonly associated with targeted therapeutic agents https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219442/ . Its proposed mechanism of action involves the potent and selective inhibition of key receptor tyrosine kinases, such as those in the VEGFR and EGFR families, which are critical drivers of tumor angiogenesis and proliferation https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219442/ . By disrupting these signaling pathways, the compound induces apoptosis and inhibits cell cycle progression in various cancer cell lines, making it a valuable chemical probe for studying tumorigenesis and metastatic spread https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8910080/ . Research applications extend to its use in high-throughput screening assays, structure-activity relationship (SAR) studies to optimize triazole-based inhibitors, and in vitro models of drug resistance. Its research value lies in its utility for elucidating the complex signaling networks in cancer and for serving as a lead compound in the development of novel targeted anticancer therapies.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6OS/c1-10-4-5-12(7-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQQAVUDVRYUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent studies.

Chemical Structure

The compound features a triazole core substituted with a pyridine ring and a chloro-methylphenyl group. Its structure is critical for its biological interactions and activities.

Antimicrobial Activity

  • Mechanism of Action :
    • The 1,2,4-triazole moiety has been shown to inhibit fungal cytochrome P450 enzymes (CYP51), which are essential for ergosterol biosynthesis in fungi. Unlike traditional azole antifungals that bind covalently to the heme group of CYP51, this compound exhibits a different binding pattern that may enhance selectivity and reduce resistance development .
  • In Vitro Studies :
    • Several studies have demonstrated the antimicrobial efficacy of triazole derivatives against various pathogens. For instance, compounds similar to this triazole have shown significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Case Studies :
    • In a study assessing a series of triazole derivatives, it was found that the presence of electron-donating groups on the phenyl ring significantly enhanced antibacterial activity . The compound's structure allows for effective interaction with bacterial membranes and enzymes.

Anticancer Activity

  • Cell Line Studies :
    • The compound was evaluated against the NCI-60 human tumor cell lines panel, which includes various cancer types such as breast, lung, and colon cancers. Preliminary results indicated moderate cytostatic activity, particularly against the MCF7 breast cancer cell line with an inhibition growth percentage (IGP) of 23% at a concentration of 10 µM .
  • Mechanism of Action :
    • The anticancer effects are hypothesized to be due to the inhibition of specific kinases involved in cell proliferation and survival pathways. The triazole scaffold allows for interactions with multiple molecular targets within cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly influenced by their structural features:

  • Substituents on the Triazole Ring : Variations in substituents can significantly alter potency and selectivity against pathogens or cancer cells.
  • Pyridine and Phenyl Groups : The presence of these groups has been linked to enhanced interaction with biological targets, improving both antimicrobial and anticancer activities .

Summary Table of Biological Activities

Activity TypeTarget Organisms/Cancer TypesMechanismMIC/IGP Values
AntimicrobialS. aureus, E. coli, C. albicansInhibition of CYP51; membrane disruption0.125 - 8 μg/mL
AnticancerMCF7 (breast cancer)Inhibition of proliferation pathwaysIGP = 23% at 10 µM

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of triazole derivatives in anticancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation. For example:

  • In vitro studies : The compound exhibited significant cytotoxic effects against various cancer cell lines including SNB-19 and OVCAR-8 with growth inhibition percentages exceeding 75% .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives can effectively inhibit the growth of various bacterial strains. Specific findings include:

  • Bacterial Inhibition : In vitro assays have shown that the compound significantly inhibits the growth of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for mediating inflammatory responses .

Agricultural Applications

Triazole derivatives are increasingly recognized for their role in agriculture as fungicides and plant growth regulators. The compound may contribute to:

  • Fungal Resistance : Its structural characteristics allow it to act against fungal pathogens affecting crops, thereby enhancing agricultural productivity .

Materials Science Applications

The unique chemical properties of this compound make it a candidate for various applications in materials science:

  • Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Efficacy

In a study published by ACS Omega, researchers synthesized several triazole derivatives and tested their anticancer efficacy. The specific derivative containing the pyridine moiety demonstrated significant activity against multiple cancer cell lines. The study utilized both experimental and theoretical approaches to confirm the efficacy and safety profile of these compounds .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial study evaluated various triazole derivatives against common pathogens. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections .

Comparison with Similar Compounds

Pyridine Positional Isomers

  • 2-Pyridinyl analogs: Compounds like 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (AS111) exhibit enhanced anti-inflammatory activity (1.28× diclofenac) due to improved steric compatibility with cyclooxygenase-2 (COX-2) .
  • 4-Pyridinyl analogs : Derivatives such as N-substituted-aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide show moderate antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus) .

Aryl Substituent Modifications

  • 3-Chloro-4-methylphenyl vs.
  • Fluorine-substituted analogs: 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (CAS 723324-60-5) shows reduced anti-inflammatory efficacy due to weaker halogen bonding with COX-2 .

Heterocycle Replacement

  • Furan-substituted analogs: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrate superior anti-exudative activity (63–78% inhibition at 10 mg/kg vs. 72% for diclofenac) but lower thermal stability compared to pyridine-containing analogs .

Anti-Inflammatory Activity

Compound COX-2 Inhibition (%) Relative Potency (vs. Diclofenac) Reference
Target Compound 82 ± 3.1 1.15×
AS111 (2-pyridinyl, 3-methylphenyl) 85 ± 2.8 1.28×
3-Fluoro-4-methylphenyl analog 68 ± 4.2 0.95×

Antimicrobial Activity

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Reference
Target Compound 18.7 ± 1.2 25.0 ± 2.1
4-Pyridinyl analog (KA9) 12.5 ± 0.8 25.0 ± 1.5
Furan-substituted analog (3.14) 25.0 ± 1.8 50.0 ± 3.0

Anti-Exudative Activity

Compound Inhibition of Edema (%) at 10 mg/kg Reference
Target Compound 75 ± 3.5
Furan-substituted analog (3.7) 78 ± 2.9
Diclofenac Sodium (Reference) 72 ± 4.1

Key Research Findings

Structural Determinants of Activity: The 4-amino group on the triazole ring is critical for hydrogen bonding with COX-2’s active site . Pyridin-3-yl substitution optimizes π-π stacking with microbial enzyme pockets, while 2-pyridinyl analogs favor COX-2 inhibition .

Role of Halogen Substituents :

  • Chlorine at the 3rd position of the phenyl ring enhances both lipophilicity and target affinity compared to fluorine or methoxy groups .

Thermodynamic Stability :

  • Pyridine-containing derivatives exhibit higher thermal stability (decomposition >250°C) than furan analogs (decomposition ~180°C) due to aromatic ring rigidity .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves three key steps:

Triazole ring formation : Reacting 4-amino-5-(pyridin-3-yl)-1,2,4-triazole with a thiol reagent (e.g., α-chloroacetamide derivatives) under alkaline conditions (KOH) to introduce the sulfanyl group .

N-aryl substitution : Alkylation of the triazole-thiol intermediate with 3-chloro-4-methylphenylacetamide to form the acetamide linkage .

Post-synthetic modifications : Optional Paal-Knorr condensation or cyclization to enhance bioactivity .
Critical factors : Reaction temperature (room temperature for S-alkylation ), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Yield optimization requires monitoring via TLC or HPLC .

Q. How is the compound structurally characterized, and what analytical methods are essential?

  • 1H/13C-NMR : Confirms regioselectivity of the triazole ring and substitution patterns (e.g., pyridin-3-yl vs. pyridin-4-yl isomers) .
  • Mass spectrometry : Validates molecular weight (e.g., 434.486 g/mol for related analogs ).
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide ).
  • X-ray crystallography : Resolves ambiguities in stereochemistry for analogs with bulky substituents .

Q. What preliminary biological assays are used to evaluate its anti-exudative activity?

  • In vivo rat models : Administered doses (e.g., 50–100 mg/kg) to assess reduction in inflammation-induced edema .
  • Control groups : Compare against standard anti-inflammatory agents (e.g., indomethacin) .
  • Histopathological analysis : Quantify leukocyte infiltration and vascular permeability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict bioactivity?

  • Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in triazole alkylation .
  • QSAR modeling : Correlate substituent effects (e.g., pyridine vs. furan rings) with anti-exudative activity using descriptors like logP and H-bond donors .
  • Molecular docking : Predict binding affinity to inflammatory targets (e.g., COX-2) based on triazole-acetamide scaffold interactions .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Structural-activity divergence : For example, pyridin-3-yl derivatives may show higher potency than pyridin-4-yl isomers due to enhanced π-π stacking with target proteins .
  • Dose-response reevaluation : Re-test ambiguous results using standardized protocols (e.g., fixed exposure times in cell assays) .
  • Metabolic stability studies : Assess if discrepancies arise from differential cytochrome P450 metabolism in vivo .

Q. How does modifying the sulfanyl-acetamide linker impact pharmacokinetics?

  • Bioisosteric replacement : Replace sulfur with sulfone or phosphonate groups to improve metabolic stability .
  • Pro-drug design : Introduce hydrolyzable esters (e.g., ethyl acetates) to enhance oral bioavailability .
  • Plasma protein binding assays : Measure affinity to albumin using equilibrium dialysis, correlating with half-life extension .

Q. What advanced techniques validate the compound’s mechanism of action?

  • CRISPR-Cas9 knockout models : Identify target genes (e.g., NF-κB or TNF-α) in macrophages .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to inflammatory mediators .
  • Transcriptomic profiling : RNA-seq analysis of treated tissues to map downstream signaling pathways .

Methodological Challenges and Solutions

Q. How to address low yields in triazole-thiol alkylation?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side reactions .
  • Phase-transfer catalysis : Enhances solubility of hydrophobic intermediates in aqueous-organic biphasic systems .

Q. What purification methods are optimal for isolating the compound?

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) .
  • Recrystallization : Ethanol/water mixtures for high-purity crystals, monitored by melting point analysis .

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